萘西林

描述

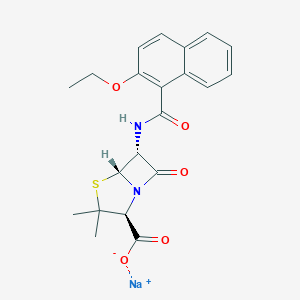

Nafcillin is a semi-synthetic penicillin derived from the penicillin nucleus, 6-aminopenicillanic acid . It is a narrow-spectrum beta-lactam antibiotic drug that is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .

Synthesis Analysis

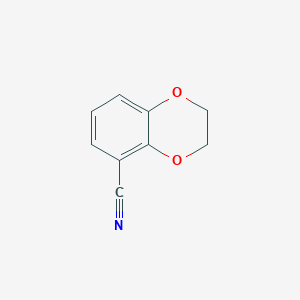

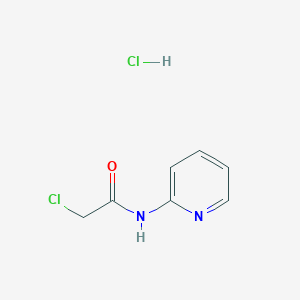

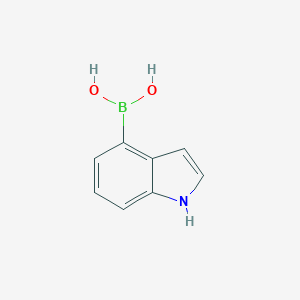

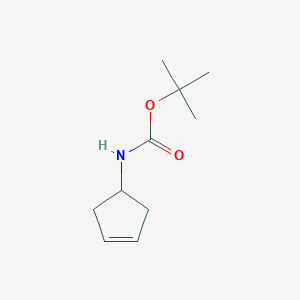

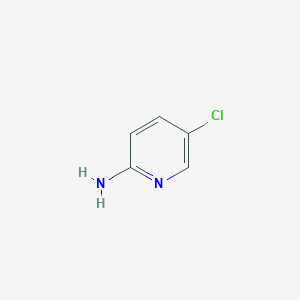

The synthesis of Nafcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine . The process generates related compounds of Nafcillin during the preparation of the Nafcillin bulk drug .Molecular Structure Analysis

The chemical name of nafcillin sodium is Monosodium (2S,5R,6R)-6- (2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate monohydrate . The structural formula of nafcillin sodium is provided in the source .Chemical Reactions Analysis

There is evidence that nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 .Physical And Chemical Properties Analysis

Nafcillin is a small molecule with an average weight of 414.475 and a monoisotopic weight of 414.124942514 . Its chemical formula is C21H22N2O5S . The calculated molecular properties suggest that it follows the Lipinski Rule-of-Five profile or ‘druglikeness’ .科学研究应用

与其他物质的相互作用:

- 萘西林与华法林(一种常用的抗凝剂)的相互作用已得到研究。发现萘西林会显着影响华法林的疗效,因为它会影响负责华法林代谢的肝酶(King 等人,2018)。

- 类似地,萘西林与硝苯地平(一种用于高血压和心绞痛的药物)的潜在相互作用已得到探索。萘西林似乎会增加硝苯地平的清除率,表明其对细胞色素 P-450 酶具有强烈的诱导作用(Lang 等人,2003)。

特定感染的治疗:

- 萘西林已与其他抗生素联合使用,用于治疗耐甲氧西林金黄色葡萄球菌 (MRSA) 感染。它通过先天宿主防御肽增强了对 MRSA 的杀伤力,显示出作为难以治疗感染的辅助疗法的潜力(Sakoulas 等人,2013)。

对人体健康的影响:

- 研究表明,萘西林会导致低钾血症,这是一种血液中钾含量低的疾病。这种作用似乎与萘西林作为不可再吸收阴离子有关,导致钾的排泄增加(Qua & Tan,2009)。

- 在药物安全性方面,萘西林已与头孢唑林等其他抗生素进行了比较。萘西林的不良事件导致停药的发生率似乎更高,强调在使用过程中需要仔细监测(Youngster 等人,2014)。

从水源中去除:

- 一项研究考察了使用先进的电化学氧化过程和厌氧生物消化,有效去除水中萘西林的方法。这项研究对于了解如何减轻萘西林等抗生素对环境的影响非常重要(Vidal 等人,2018)。

分子相互作用:

- 已经探索了萘西林的分子相互作用,特别是在其与特定蛋白质结合的背景下。例如,萘西林类似物与金黄色葡萄球菌肠毒素 I 的分子对接分析已进行,以在分子水平上了解这些相互作用(Selvaraj 等人,2020)。

药物递送系统:

- 萘西林也已在药物递送系统的背景下进行了研究。对负载萘西林的聚(dl-丙交酯-共-乙交酯)纳米颗粒的研究显示了治疗金黄色葡萄球菌介导的骨髓炎(一种骨感染)的希望(Pillai 等人,2008)。

安全和危害

Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Serious toxicity is unlikely following large doses of nafcillin . Acute ingestion of large doses of nafcillin may cause nausea, vomiting, diarrhea, and abdominal pain . Acute oliguric renal failure and hematuria may occur following large doses .

属性

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-FRFVDRIFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-52-4 (Parent) | |

| Record name | Nafcillin Sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00904716 | |

| Record name | Nafcillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Nafcillin sodium | |

CAS RN |

985-16-0 | |

| Record name | Nafcillin Sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafcillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-6-[[(2-ethoxy-1-naphthyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFCILLIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY07234TTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

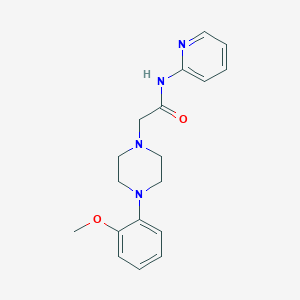

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)

![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)

![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)